(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol
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Overview
Description
(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-4-fluoroacetophenone.
Reduction: The ketone group of 2-bromo-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination. This can be achieved through reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form amines or other reduced derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Amines or other reduced derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In organic synthesis, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the design of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(2-chloro-4-fluorophenyl)ethanol
- (1R)-2-Amino-1-(2-bromo-4-methylphenyl)ethanol
- (1R)-2-Amino-1-(2-bromo-4-nitrophenyl)ethanol
Uniqueness
Compared to similar compounds, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
OOYXYCPMBGDRAZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CN)O |
Origin of Product |
United States |
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